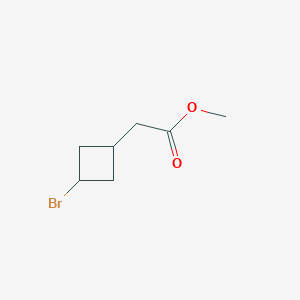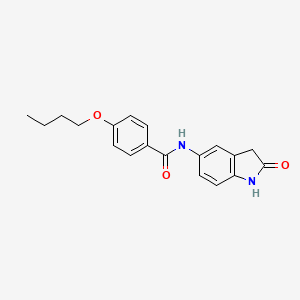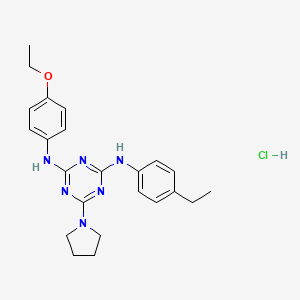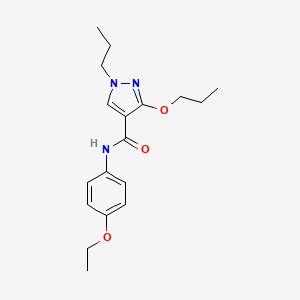![molecular formula C18H18N2O3S2 B2507535 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)éthanone CAS No. 1705761-32-5](/img/structure/B2507535.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a unique combination of benzoxazole, furan, and thiazepane moieties
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that benzoxazole derivatives can exhibit antimicrobial, antifungal, and anticancer activities . The presence of the thiazepane and furan rings may enhance these biological properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Benzoxazole derivatives have been studied for their ability to inhibit various enzymes and receptors, making them candidates for drug development .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. Its unique structure may also make it useful in the design of new catalysts or sensors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole derivative. This can be achieved by reacting 2-aminophenol with carbon disulfide in the presence of a base to form benzo[d]oxazol-2-thiol. This intermediate is then reacted with an appropriate acyl chloride to introduce the ethanone moiety.
The thiazepane ring can be synthesized separately by reacting a suitable diamine with a dicarbonyl compound under acidic conditions. The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzoxazole derivatives.
Mécanisme D'action
The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The benzoxazole moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The thiazepane ring may enhance binding affinity to certain enzymes or receptors, while the furan ring can participate in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole derivatives: Known for their antimicrobial and anticancer activities.
Thiazepane derivatives: Studied for their potential as enzyme inhibitors.
Furan derivatives: Known for their anti-inflammatory and antioxidant properties.
Uniqueness
2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is unique due to the combination of these three distinct moieties in a single molecule. This unique structure may confer enhanced biological activity and specificity compared to compounds containing only one or two of these moieties.
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c21-17(12-25-18-19-13-4-1-2-5-14(13)23-18)20-8-7-16(24-11-9-20)15-6-3-10-22-15/h1-6,10,16H,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNQTJIMLGINHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B2507455.png)
![1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methylphenoxy)ethan-1-one](/img/structure/B2507456.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2507457.png)
![3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-methylpyrimidin-4-yl)-1,4-diazepane](/img/structure/B2507462.png)
![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)
![N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2507465.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2507466.png)

![2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2507468.png)

![4-azido-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2507473.png)

